molecular formula C11H8ClNO2 B2730057 8-Chloro-7-methylquinoline-4-carboxylic acid CAS No. 1695872-02-6

8-Chloro-7-methylquinoline-4-carboxylic acid

Cat. No. B2730057
CAS RN: 1695872-02-6
M. Wt: 221.64
InChI Key: ICHQQJZQUFFJKD-UHFFFAOYSA-N
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Description

8-Chloro-7-methylquinoline-4-carboxylic acid is a heterocyclic organic compound that has been widely used in scientific research due to its unique properties. This compound is a derivative of quinoline and has a chloro and methyl group attached to it. The chemical formula of 8-Chloro-7-methylquinoline-4-carboxylic acid is C11H8ClNO2, and its molecular weight is 225.64 g/mol.

Scientific Research Applications

Industrial and Synthetic Organic Chemistry

Quinoline, which is a part of the “8-Chloro-7-methylquinoline-4-carboxylic acid” compound, has versatile applications in the fields of industrial and synthetic organic chemistry . It plays a major role in drug discovery and is a vital scaffold for leads in medicinal chemistry .

Biological and Pharmaceutical Activities

Quinoline and its derivatives, including “8-Chloro-7-methylquinoline-4-carboxylic acid”, have potential biological and pharmaceutical activities . They have been used in the synthesis of bioactive compounds from natural sources .

Anticancer Applications

Quinoline derivatives have shown anticancer activities . The lipophilic properties of substituents on the C-7 and C-8 quinoline ring can increase COX-2 inhibitory potency and selectivity, which is important in cancer treatment .

Antioxidant Applications

Quinoline derivatives also exhibit antioxidant activities . This property can be beneficial in the treatment of diseases caused by oxidative stress .

Anti-Inflammatory Applications

The quinoline scaffold has been used in the development of anti-inflammatory drugs . Increased lipophilic properties of substituents on the C-7 and C-8 quinoline ring can increase COX-2 inhibitory potency and selectivity, which is important in the treatment of inflammatory conditions .

Antimicrobial Applications

Some quinoline derivatives have demonstrated satisfactory antimicrobial activity . For example, a compound with a similar structure to “8-Chloro-7-methylquinoline-4-carboxylic acid” showed good antimicrobial activity due to the presence of a cyclopropyl group .

properties

IUPAC Name

8-chloro-7-methylquinoline-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO2/c1-6-2-3-7-8(11(14)15)4-5-13-10(7)9(6)12/h2-5H,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICHQQJZQUFFJKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=NC=CC(=C2C=C1)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Chloro-7-methylquinoline-4-carboxylic acid

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